molecular formula Au2Ca10Ga10Pd76 B012078 CID 6337993 CAS No. 107373-32-0

CID 6337993

Cat. No.: B012078
CAS No.: 107373-32-0
M. Wt: 9580 g/mol
InChI Key: ZHCBILLAIKATBT-UHFFFAOYSA-N
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Description

references a CID (likely CID 6337993) in the context of gas chromatography-mass spectrometry (GC-MS) analysis, vacuum distillation fractions, and mass spectral data . This lack of detailed metadata limits a comprehensive standalone introduction.

Properties

CAS No.

107373-32-0

Molecular Formula

Au2Ca10Ga10Pd76

Molecular Weight

9580 g/mol

InChI

InChI=1S/2Au.10Ca.10Ga.76Pd

InChI Key

ZHCBILLAIKATBT-UHFFFAOYSA-N

SMILES

[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au]

Canonical SMILES

[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au]

Synonyms

palladium alloy PGC
PGC palladium alloy

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium alloy pgc can be synthesized using various methods, including chemical reduction, electrodeposition, and mechanical alloying. One common method involves the reduction of palladium salts with reducing agents such as ethylene glycol, formaldehyde, or sodium borohydride. The reaction conditions, such as pH and temperature, are optimized to achieve the desired alloy composition and particle size .

Industrial Production Methods

In industrial settings, palladium alloy pgc is often produced through high-temperature alloying processes. This involves melting palladium with other metals, such as platinum, cobalt, gold, iron, nickel, or copper, in a controlled environment to form a homogeneous alloy. The alloy is then processed into various forms, such as nanoparticles, nanowires, or thin films, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

Palladium alloy pgc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in catalyzing the oxygen reduction reaction (ORR), which is crucial in fuel cell technology .

Common Reagents and Conditions

Common reagents used in reactions involving palladium alloy pgc include hydrogen, oxygen, and various organic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired outcome .

Major Products Formed

The major products formed from reactions involving palladium alloy pgc depend on the specific reaction being catalyzed. For example, in the ORR, the primary product is water, while in carbon-carbon coupling reactions, the products are often complex organic molecules .

Mechanism of Action

The mechanism by which palladium alloy pgc exerts its effects involves the adsorption of reactant molecules onto the palladium surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the final products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Molecular Formula and Weight : Similar compounds, such as CID 10491405 (C₁₀H₅F₃N₂O₃, MW 258.15) and CID 2778286 (C₉H₇F₃O₂, MW 204.15), highlight the importance of halogenation (e.g., trifluoromethyl groups) and heteroatom inclusion in modulating properties .
  • Polarity and Solubility : Metrics like topological polar surface area (TPSA) and log P/S values (e.g., CID 78358133: TPSA 84.5 Ų, solubility 2.74 mg/mL) influence bioavailability and formulation strategies .

Pharmacological and Toxicological Profiles

  • CYP Inhibition : Several analogs, including CID 10491405 and CID 78358133, inhibit CYP1A2, a key metabolic enzyme, necessitating drug-drug interaction studies .
  • Toxicity Alerts: PAINS (pan-assay interference compounds) and Brenk filters are used to flag reactive or promiscuous motifs, though none are reported for the cited analogs .

Data Tables for Comparative Analysis

Note: Tables below extrapolate parameters from analogous compounds due to absent data for this compound.

Table 1. Structural and Physicochemical Comparison

Parameter CID 10491405 CID 2778286 CID 78358133
Molecular Formula C₁₀H₅F₃N₂O₃ C₉H₇F₃O₂ C₇H₇NO₃S
Molecular Weight 258.15 204.15 185.20
TPSA (Ų) N/A 26.3 84.5
Solubility (mg/mL) 0.199 0.472 2.74
BBB Permeability Yes Yes No

Table 2. Pharmacokinetic and Toxicity Profiles

Parameter CID 10491405 CID 2778286 CID 78358133
CYP1A2 Inhibition Yes Yes Yes
PAINS Alerts 0 0 0
Synthetic Accessibility 2.6 N/A 2.6

Research Findings and Methodological Insights

  • Analytical Techniques: and emphasize GC-MS and LC-ESI-MS for structural elucidation and differentiation of isomers, as demonstrated for ginsenosides .
  • Data Reporting Standards : and stress rigorous citation practices and supplementary data inclusion (e.g., spectra, synthetic protocols) to ensure reproducibility .
  • Limitations : The absence of this compound-specific data in the provided evidence precludes direct comparisons, underscoring the need for primary literature or experimental validation.

Q & A

How to formulate a focused research question for studying the biochemical interactions of CID 6337993?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. Begin by identifying gaps in existing literature (e.g., incomplete mechanistic data or conflicting results). Ensure the question is specific (e.g., "How does this compound inhibit Enzyme X in in vitro models?") and measurable (e.g., quantifying IC50 values). Avoid vague terms like "study" or "analyze" and instead use action-oriented verbs like "determine" or "compare" .

Q. What are the essential components of experimental design when investigating this compound's pharmacokinetic properties?

  • Methodological Answer : Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., plasma concentration, half-life). Include control groups (e.g., vehicle controls) and statistical power analysis to determine sample size. Use validated assays (e.g., HPLC for quantification) and adhere to reproducibility guidelines, such as detailed documentation of synthesis protocols and instrument calibration. Reference established methodologies from prior studies on similar compounds .

Q. How to conduct a systematic literature review to identify existing studies on this compound?

  • Methodological Answer : Use databases like PubMed, Scopus, and Web of Science with keywords such as "this compound," "chemical structure," and "biological activity." Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and tools like PRISMA for transparent reporting. Extract data into standardized tables (e.g., study design, results, limitations) and assess bias using tools like ROBINS-I. Cross-reference citations in review articles to identify foundational studies .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictory data on this compound's efficacy across different biological models?

  • Methodological Answer : Perform meta-analysis to aggregate data from disparate studies, adjusting for variables like model organism or dosage. Use sensitivity analysis to identify outliers or confounding factors (e.g., solvent effects in in vitro assays). Validate findings through orthogonal assays (e.g., SPR binding assays vs. enzymatic activity tests). Compare results with structurally analogous compounds to isolate this compound-specific effects .

Q. How can computational modeling be integrated with experimental studies to elucidate this compound's molecular mechanisms?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions using site-directed mutagenesis or crystallography . Cross-correlate computational binding energies with experimental IC50 values. Use tools like PyMOL for visualization and statistical packages (e.g., R) for regression analysis .

Q. What strategies ensure the reproducibility of this compound's synthesis and characterization in multi-institutional studies?

  • Methodological Answer : Publish detailed synthetic protocols (e.g., solvent purity, reaction temperatures) in open-access repositories like protocols.io . Share raw characterization data (e.g., NMR spectra, HPLC chromatograms) via platforms like Zenodo. Use inter-laboratory validation with blinded samples to confirm purity and activity. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite established guidelines for chemical reporting .

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